molecular formula C5H10O5 B12887593 beta-L-Xylofuranose CAS No. 41546-29-6

beta-L-Xylofuranose

Cat. No.: B12887593
CAS No.: 41546-29-6
M. Wt: 150.13 g/mol
InChI Key: HMFHBZSHGGEWLO-QTBDOELSSA-N
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Description

Beta-L-Xylofuranose: is a furanose form of L-xylose, a five-carbon sugar that is part of the pentose family. It is characterized by its β-configuration at the anomeric center. This compound is a stereoisomer of D-xylofuranose and is commonly found in nature as a component of hemicelluloses in plant cell walls .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-L-Xylofuranose can be synthesized through various chemical and enzymatic methods. One common approach involves the reduction of L-xylose using specific catalysts and reaction conditions. The process typically includes the use of hydrogen-bonded complexes and quantum chemical frameworks to ensure the correct configuration .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources such as plant biomass. Advanced techniques like chromatography and crystallization are employed to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Beta-L-Xylofuranose undergoes several types of chemical reactions, including:

    Oxidation: Conversion to corresponding acids using oxidizing agents.

    Reduction: Formation of alcohols through reduction processes.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Catalysts like sodium borohydride and hydrogen gas are used.

    Substitution: Reagents such as halides and acids are employed for substitution reactions.

Major Products Formed:

Scientific Research Applications

Beta-L-Xylofuranose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of beta-L-xylofuranose involves its interaction with specific enzymes and molecular pathways. It acts as a substrate for enzymes like xylose reductase, which catalyzes its conversion to xylitol. This process is crucial in the pentose phosphate pathway, a metabolic pathway that generates NADPH and pentoses .

Comparison with Similar Compounds

    D-Xylofuranose: An enantiomer of beta-L-xylofuranose with similar chemical properties but different biological roles.

    Xylopyranose: Another form of xylose with a pyranose ring structure.

    Xylitol: A reduced form of xylose used as a sugar substitute.

Uniqueness: this compound is unique due to its specific β-configuration and its role in plant metabolism. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use .

Properties

CAS No.

41546-29-6

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

IUPAC Name

(2S,3S,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4-,5-/m0/s1

InChI Key

HMFHBZSHGGEWLO-QTBDOELSSA-N

Isomeric SMILES

C([C@H]1[C@H]([C@@H]([C@H](O1)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)O)O)O)O

Origin of Product

United States

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